1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Medicinal Chemistry Organic Synthesis Building Blocks

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1210875-52-7) is a heterocyclic primary amine building block with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol. Its structure features a 1,2,4-triazole core with a methyl group at the 1-position and an ethanamine moiety at the 5-position.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 1210875-52-7
Cat. No. B582248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
CAS1210875-52-7
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESCC(C1=NC=NN1C)N
InChIInChI=1S/C5H10N4/c1-4(6)5-7-3-8-9(5)2/h3-4H,6H2,1-2H3
InChIKeyOCXIKYJPCILJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1210875-52-7): A Defined Building Block for Heterocyclic Synthesis


1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1210875-52-7) is a heterocyclic primary amine building block with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . Its structure features a 1,2,4-triazole core with a methyl group at the 1-position and an ethanamine moiety at the 5-position. This specific substitution pattern and the presence of a chiral center on the ethanamine chain define its utility in constructing more complex molecules, differentiating it from other aminomethyl-triazole analogs.

Why 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine Cannot Be Replaced by Other Triazole Ethanamines in Synthesis


Within the class of 1,2,4-triazole ethanamines, subtle differences in substitution pattern and chain length can drastically alter the final compound's properties, such as target binding or physicochemical profile. For example, an analog with the ethanamine group at the 3-position or lacking the N-methyl group would present different steric and electronic environments, leading to divergent reactivity in subsequent synthetic steps or altered biological activity . Therefore, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine is not functionally interchangeable with its positional isomers or des-methyl analogs for a defined synthetic route or research target.

Verifiable Differentiation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1210875-52-7) for Procurement and Research Selection


Structural Confirmation: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine as a Defined Free Base vs. Its Hydrochloride Salt

The compound is commonly available and characterized as the free base form, as indicated by the canonical SMILES string `CC(N)c1ncnn1C` . This contrasts with related analogs, such as 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, which are often offered as dihydrochloride salts . The free base form offers direct, uncharged nucleophilicity and eliminates the need for a deprotection step, providing a distinct synthetic advantage.

Medicinal Chemistry Organic Synthesis Building Blocks

Positional Isomer Differentiation: 5-yl-ethanamine vs. 3-yl-ethanamine Substitution Pattern

The IUPAC name `1-(2-methyl-1,2,4-triazol-3-yl)ethanamine` (where '3-yl' corresponds to the 5-position in the alternative numbering system) confirms the specific attachment point of the ethanamine chain . This is a key structural difference from the 5-yl isomer of the des-methyl analog or from other positional isomers, which would exhibit different spatial orientation and electronic properties in a binding pocket or a catalytic cycle.

Structure-Activity Relationship (SAR) Molecular Modeling Chemical Synthesis

Preliminary Biological Activity Profile: Potential for Enzyme Inhibition in Contrast to Broader Triazole Class

While specific quantitative IC50 data for this exact compound is not yet published in the peer-reviewed literature, its structural class has been investigated for interactions with enzymes. For instance, related 1,2,4-triazole derivatives have shown nanomolar inhibition (e.g., IC50 < 300 nM) against targets like LPAR1 [1]. Conversely, broader class inferences from other sources suggest that the 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine core is being investigated for its potential as an enzyme inhibitor , differentiating it from purely inert building blocks.

Biochemical Assays Enzyme Inhibition Drug Discovery

Procurement-Oriented Application Scenarios for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1210875-52-7)


Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) and SAR Studies

Given its low molecular weight (126.16 g/mol) and the presence of a primary amine, this compound is an ideal fragment for FBDD libraries. The specific 5-yl substitution pattern on the N-methylated triazole allows medicinal chemists to rapidly generate focused compound libraries to probe the SAR for enzyme or receptor targets, as inferred from its class activity potential [1].

Organic Synthesis: Construction of Complex Heterocyclic Scaffolds

The free base form of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine enables its direct use in amide bond formation, reductive amination, and N-alkylation reactions without prior deprotection. This provides a strategic advantage in multi-step synthetic routes for drug candidates or agrochemical intermediates where a 1-methyl-1,2,4-triazole motif is required .

Chemical Biology: Design and Synthesis of Bifunctional Probes and Ligands

The dual functionality of a basic amine and a heteroaromatic ring makes this compound suitable for constructing bifunctional molecules. The amine can be linked to a targeting ligand or a fluorophore, while the triazole ring can engage in π-stacking or metal coordination. Its structural differentiation from the analogous 3-yl isomer is critical for achieving the correct spatial orientation in the final probe .

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